N-(5-bromopyridin-2-yl)-3-ethoxybenzamide
Description
N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromopyridine moiety attached to an ethoxybenzamide structure
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-2-19-12-5-3-4-10(8-12)14(18)17-13-7-6-11(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZPRPRMVOSWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3-ethoxybenzamide typically involves the reaction of 5-bromopyridine-2-amine with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds with diverse functional groups.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The bromopyridine moiety can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The ethoxybenzamide part of the molecule can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine and ethoxy groups.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromopyridine structure but differ in the imidazo ring system.
Uniqueness
N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is unique due to the combination of the bromopyridine and ethoxybenzamide moieties, which confer specific chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents.
Biological Activity
N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated pyridine ring and an ethoxybenzamide moiety. The structural characteristics of this compound are significant as they influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H12BrN2O2 |
| Molecular Weight | 308.15 g/mol |
| Structural Features | Brominated pyridine, ethoxy group, amide bond |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, which may contribute to its anticancer and antimicrobial properties.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.
Biological Activity
Recent studies have highlighted the diverse biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers evaluated its effects on human breast cancer cells (MCF-7). The results demonstrated:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans:
- Minimum Inhibitory Concentration (MIC) : 15 µg/mL for S. aureus and 20 µg/mL for C. albicans.
- Results : The compound exhibited significant inhibition of microbial growth, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
